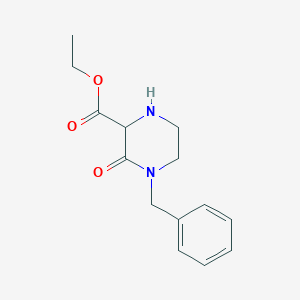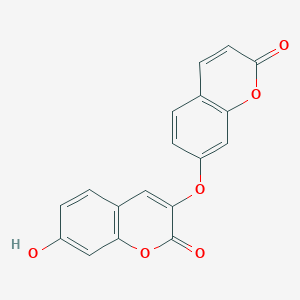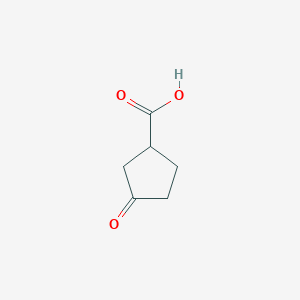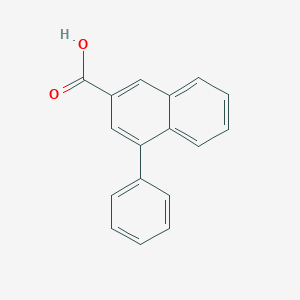![molecular formula C13H12ClN B171461 [2-(4-Chlorphenyl)phenyl]methanamin CAS No. 153850-88-5](/img/structure/B171461.png)
[2-(4-Chlorphenyl)phenyl]methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Chlorophenyl)phenyl]methanamine: is an organic compound with the molecular formula C13H12ClN. It is also known by other names such as (4-chlorophenyl)(phenyl)methanamine and 4-chlorobenzhydrylamine . This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a methanamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(4-Chlorophenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It is also used in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor antagonists .
Medicine: In medicine, [2-(4-Chlorophenyl)phenyl]methanamine derivatives are explored for their potential therapeutic effects. They are investigated for their use in treating conditions such as inflammation, cancer, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of new materials and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of [2-(4-Chlorophenyl)phenyl]methanamine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(4-Chlorophenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of [2-(4-Chlorophenyl)phenyl]methanamine involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Diphenylmethane: Similar structure but lacks the chlorophenyl group.
Benzhydrylamine: Similar structure but lacks the chlorophenyl group.
4-Chlorobenzhydrylamine: Very similar structure but may have different substituents on the phenyl rings.
Uniqueness: The presence of both a chlorophenyl group and a phenyl group in [2-(4-Chlorophenyl)phenyl]methanamine gives it unique chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHPQSDPSPFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)



